molecular formula C20H18BrNO3 B2847870 1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-92-9

1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2847870
CAS No.: 877810-92-9
M. Wt: 400.272
InChI Key: JARHFAHYPRLIQN-UHFFFAOYSA-N
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Description

1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a bromobenzoyl group and a chroman-piperidin scaffold makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves several steps. One common method includes the condensation of 4-bromobenzoyl chloride with a suitable chroman derivative, followed by cyclization with a piperidinone derivative. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other spirocyclic structures such as spiro[benzofuran-2,4’-piperidin]-3-one and spiro[cyclopropane-1,1’-indoles]. Compared to these, 1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activity .

Conclusion

1’-(4-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial scientists alike.

Properties

IUPAC Name

1'-(4-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c21-15-7-5-14(6-8-15)19(24)22-11-9-20(10-12-22)13-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARHFAHYPRLIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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